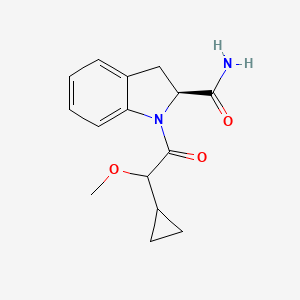![molecular formula C12H15N3O B7337923 6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile](/img/structure/B7337923.png)
6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound is commonly known as HCPA-1 and belongs to the class of pyridine derivatives.
Wirkmechanismus
The mechanism of action of HCPA-1 is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, HCPA-1 reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that HCPA-1 has several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. HCPA-1 has also been shown to reduce the growth of cancer cells in vitro. Additionally, HCPA-1 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HCPA-1 in lab experiments include its relative ease of synthesis, high purity, and potent inhibitory effects on COX-2. However, the compound has some limitations, including its relatively low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on HCPA-1. One direction is to further investigate the compound's mechanism of action and its potential use in the treatment of various diseases. Another direction is to develop new derivatives of HCPA-1 with improved solubility and reduced toxicity. Additionally, future research could focus on the development of new drug delivery systems for HCPA-1 to improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, HCPA-1 is a promising compound that has shown potential in the treatment of various diseases. The compound's potent inhibitory effects on COX-2 make it an attractive target for drug development. However, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of HCPA-1 involves the reaction of 2-methylpyridine-3-carboxaldehyde with (1R,2R)-2-hydroxycyclopentylamine in the presence of a catalyst. The reaction yields HCPA-1 with a purity of 99%. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
HCPA-1 has been extensively studied for its potential use in drug development. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. HCPA-1 has also been studied for its potential use in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-9(7-13)5-6-12(14-8)15-10-3-2-4-11(10)16/h5-6,10-11,16H,2-4H2,1H3,(H,14,15)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPFMRMBUHRYNI-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2CCCC2O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)N[C@@H]2CCC[C@H]2O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide](/img/structure/B7337841.png)
![1-(3-chlorophenyl)-N-[(1S)-2,2-dimethylcyclopropyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B7337853.png)
![(3R,4S)-1-[2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337855.png)
![3-chloro-2-methyl-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]benzamide](/img/structure/B7337857.png)
![2-propyl-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7337865.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7337874.png)
![[(3R,5S)-3-hydroxy-5-methylpiperidin-1-yl]-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B7337875.png)
![Methyl 3-[(3-methyloxetane-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7337876.png)
![N-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7337885.png)
![[(2S)-4-(3,6-dimethylpyrazin-2-yl)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7337893.png)

![5,6-dimethyl-3-[(3S)-3-methyl-4-(1,3-thiazole-4-carbonyl)piperazin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7337935.png)
![(1R,2R)-2-[(4-methoxypyrimidin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7337936.png)
![(4aR,7aS)-4-methyl-6-(2-propan-2-ylpyrimidin-4-yl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B7337943.png)
